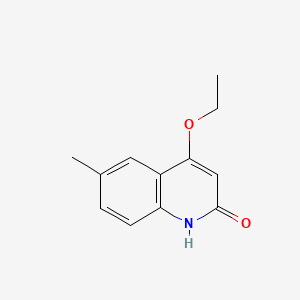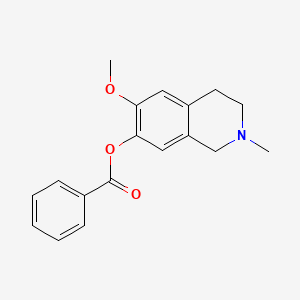
3-Methyl Hippuric Acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl Hippuric Acid-d7 is a stable isotope labelled compound . It is a substituted labeled hippurate analog and is used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . It is also referred to as m-methyl-hippuric acid and is a major product of xylene biotransformation in urine .
Molecular Structure Analysis
The molecular formula of this compound is C10H4D7NO3 . Its molecular weight is 200.24 . The SMILES representation is O=C(NCC(O)=O)C1=C([2H])C([2H])=C([2H])C(C([2H])([2H])[2H])=C1[2H] .Scientific Research Applications
Analytical Methods Development
One significant application of 3-Methyl Hippuric Acid-d7 in scientific research is in the development of analytical methods for biomonitoring exposure to volatile organic compounds (VOCs). For example, a study developed a sensitive and precise method for the simultaneous determination of hippuric acid, o-, m-, and p-methylhippuric acids, among others, which are major urinary metabolites of toluene, o-, m-, and p-xylenes, styrene, and ethylbenzene, respectively. This method involves converting these metabolites into their methyl ester derivatives and then quantitating them by gas chromatography–mass spectrometry (GC–MS) with selected ion monitoring, demonstrating the compound's utility in enhancing detection sensitivity and accuracy in environmental health studies (Ohashi et al., 2006).
Biomarker Analysis for Environmental Exposure
Another study highlighted the application of amino-functionalized mesoporous silica for dispersive ultrasonication-assisted micro solid phase extraction of hippuric acid and methyl hippuric acid from human urine and water samples. This method was used for the sensitive determination of these compounds as biomarkers for toluene and xylene exposure, showcasing the role of this compound in evaluating and improving extraction and quantification techniques in environmental and occupational health research (Behbahani et al., 2018).
Separation and Characterization Techniques
Research also extends into the countercurrent chromatographic separation of biotic compounds, including this compound, using highly polar organic-aqueous two-phase and three-phase solvent systems. This method demonstrates the compound's utility in the separation of polar compounds, including various acids, by utilizing specific solvent systems for effective separation and characterization, which is crucial in biochemical and pharmaceutical analysis (Shinomiya & Ito, 2006).
Enhanced Detection and Quantification
Additionally, the synthesis of magnetic molecularly imprinted polymers for the extraction of hippuric acid and methylhippuric acids from urine samples illustrates another research application. This method, employing a nanomaterial with a specific architecture for magnetic solid phase extraction, followed by quantification by ultra-performance liquid chromatography with mass spectrometric detection, underscores the importance of this compound in the development of novel materials and techniques for enhanced detection and quantification of environmental and biological samples (Hu et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
This compound acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.
Biochemical Pathways
Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.
Pharmacokinetics
It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.
Future Directions
Biochemical Analysis
Biochemical Properties
3-Methyl Hippuric Acid-d7 interacts with enzymes such as peptidylglycine α-hydroxylating monooxygenase (PHM) . It acts as both a substrate and an inhibitor for this enzyme . The nature of these interactions involves the compound binding to the enzyme, which can either facilitate or inhibit the enzyme’s activity .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like PHM . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as PHM . As a substrate, it is acted upon by the enzyme, while as an inhibitor, it prevents the enzyme from carrying out its function . This can lead to changes in gene expression and other biochemical processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzyme PHM . It can interact with this enzyme as both a substrate and an inhibitor
Transport and Distribution
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization or accumulation.
Subcellular Localization
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization to specific compartments or organelles.
Properties
IUPAC Name |
2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












